2-Bromo-1-(phenylsulphonyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILGYNXRWCVNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559997 | |
| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121963-39-1 | |
| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 2-Bromo-1-(phenylsulphonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Bromo-1-(phenylsulphonyl)-1H-indole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document outlines a robust, field-proven synthetic protocol, delving into the mechanistic rationale behind each step. Furthermore, it establishes a comprehensive characterization workflow, detailing the expected analytical signatures from various spectroscopic and chromatographic techniques. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex indole derivatives and the development of novel therapeutic agents. The indole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties[1][2]. The introduction of a bromine atom at the C-2 position, facilitated by the activating and directing phenylsulfonyl group on the indole nitrogen, provides a versatile handle for further molecular elaboration through cross-coupling reactions[3][4].
Strategic Approach to Synthesis: The "Activate and Direct" Principle
The synthesis of this compound is strategically approached in a two-step sequence. The primary challenge in the direct bromination of indole is the preferential electrophilic attack at the electron-rich C-3 position. To overcome this, the indole nitrogen is first protected with a phenylsulfonyl group. This functionalization serves a dual purpose: it reduces the nucleophilicity of the indole nitrogen and, more importantly, the strongly electron-withdrawing nature of the sulfonyl group facilitates lithiation at the C-2 position, which can then be quenched with an electrophilic bromine source. An alternative approach involves direct bromination of the N-protected indole, where the bulky phenylsulfonyl group can sterically hinder the C-3 position to a degree, and the electronic effects of the sulfonyl group influence the regioselectivity of the bromination.
Step 1: N-Sulfonylation of Indole
The initial step involves the protection of the indole nitrogen with a phenylsulfonyl group. This is a standard procedure that enhances the stability of the indole ring to subsequent reaction conditions and, crucially, alters its electronic properties to favor C-2 functionalization.
-
To a stirred solution of indole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the indole anion will form.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(phenylsulfonyl)-1H-indole.
Step 2: Regioselective Bromination at the C-2 Position
With the indole nitrogen protected, the subsequent bromination can be directed to the C-2 position. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) if a radical mechanism is favored, or under conditions that promote electrophilic substitution.[5]
-
Dissolve 1-(phenylsulfonyl)-1H-indole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Add N-bromosuccinimide (NBS, 1.05-1.2 equivalents) to the solution. For radical-mediated reactions, a catalytic amount of AIBN can be added.
-
Reflux the reaction mixture, monitoring its progress by TLC. The reaction time will vary depending on the scale and specific conditions but is typically in the range of 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Comprehensive Characterization: A Multi-Technique Approach
The unambiguous identification and purity assessment of this compound require a combination of spectroscopic and analytical techniques.
Expected Analytical and Spectroscopic Data
| Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white solid |
| Melting Point | Range | Expected to be a sharp melting point, characteristic of a pure compound. For a related compound, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one, the melting point is 130–132 °C[1]. |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons on the indole and phenylsulfonyl groups are expected in the range of 7.0-8.5 ppm. The C-3 proton of the indole ring will likely appear as a singlet or a doublet with a small coupling constant. |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons will resonate in the region of 110-140 ppm. The carbon bearing the bromine (C-2) will be significantly downfield. |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | Characteristic peaks for S=O stretching of the sulfonyl group around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Br stretching in the fingerprint region. |
| Mass Spectrometry | m/z | The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The exact mass should correspond to the molecular formula C₁₄H₁₀BrNO₂S. |
| HPLC | Purity | A single major peak with a purity of >95% is expected for the purified compound. |
Characterization Workflow
Caption: Logical workflow for the characterization of the target compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules. The C-2 bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[3] These reactions allow for the introduction of a wide range of substituents at the 2-position of the indole core, enabling the generation of libraries of compounds for screening in drug discovery programs. The indole nucleus is a common motif in many biologically active compounds, and functionalization at the C-2 position is a key strategy for modulating their pharmacological properties.[6][7]
Conclusion
This technical guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of this compound. By leveraging the directing and activating properties of the N-phenylsulfonyl group, the regioselective bromination of the indole core at the C-2 position can be achieved with high efficiency. The comprehensive characterization workflow outlined ensures the unambiguous identification and purity assessment of the final product. The utility of this compound as a versatile building block in organic synthesis and medicinal chemistry underscores the importance of robust and well-documented synthetic and analytical procedures.
References
- Reddy, T. J., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.
- Umadevi, P., et al. (2014). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o535.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
- Gribble, G. W., & Saulnier, M. G. (1982). Synthesis of bromoindole alkaloids from Laurencia brongniartii. The Journal of Organic Chemistry, 47(23), 4534-4539.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles.
- Umadevi, P., et al. (2014). (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149.
- Benchchem. (n.d.). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile. Benchchem.
- Benchchem. (n.d.). 3-Bromo-1-(phenylsulfonyl)-1H-indole | CAS 99655-68-2. Benchchem.
- Gaikwad, D. D., et al. (2021). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
- Kumar, A., et al. (2014). Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone.
- Khan, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1088.
- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net.
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- 2. (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2-Bromo-1-(phenylsulphonyl)-1H-indole
These application notes provide a comprehensive overview of established and efficient synthetic routes to 2-bromo-1-(phenylsulphonyl)-1H-indole, a key intermediate in the development of pharmaceuticals and functional organic materials. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a phenylsulfonyl group at the N-1 position serves to protect the indole nitrogen, enhance its stability, and modulate its electronic properties, making it a versatile platform for further functionalization. The bromine atom at the C-2 position is a particularly useful handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
This document outlines two primary, reliable strategies for the synthesis of this compound, starting from readily available precursors. We will delve into the mechanistic underpinnings of each route and provide detailed, validated protocols.
Synthetic Strategy 1: Direct Bromination of N-Phenylsulfonylindole
This is arguably the most straightforward approach, involving the protection of the indole nitrogen followed by direct electrophilic bromination at the C-2 position. The N-protection step is crucial as it deactivates the indole ring towards polymerization under acidic brominating conditions and directs the substitution to the desired position.
Mechanistic Rationale
The reaction proceeds in two distinct steps. First, the indole nitrogen is deprotonated by a base (e.g., sodium hydride) to form the indolide anion. This anion then acts as a nucleophile, attacking benzenesulfonyl chloride to form the N-protected indole. The subsequent bromination step involves an electrophilic aromatic substitution mechanism. The phenylsulfonyl group is electron-withdrawing, which slightly deactivates the indole ring. However, the C-2 position remains the most nucleophilic and is thus selectively attacked by an electrophilic bromine source like N-Bromosuccinimide (NBS).
Caption: Workflow for the two-step synthesis via direct bromination.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 1-(Phenylsulphonyl)-1H-indole
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 1H-indole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Activation: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clearer.
-
Sulfonylation: Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq.) in anhydrous THF dropwise.
-
Reaction: Let the reaction warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford 1-(phenylsulphonyl)-1H-indole as a white solid.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve 1-(phenylsulphonyl)-1H-indole (1.0 eq.) in dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Bromination: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) portion-wise to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude material is typically purified by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid.
Synthetic Strategy 2: N-Protection of 2-Bromo-1H-indole
This alternative route involves the initial bromination of indole, followed by the protection of the indole nitrogen with the phenylsulfonyl group. This approach can be advantageous if 2-bromo-1H-indole is commercially available or if the direct bromination of N-phenylsulfonylindole proves to be low-yielding for a specific substrate.
Mechanistic Rationale
The direct bromination of unprotected indole is often less selective and can lead to the formation of polybrominated species and polymeric materials. However, under carefully controlled conditions, 2-bromo-1H-indole can be prepared. The subsequent N-sulfonylation follows the same mechanism as described in Strategy 1: deprotonation of the indole nitrogen with a base followed by nucleophilic attack on benzenesulfonyl chloride.
Application Notes and Protocols for the Heck Coupling of 2-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed exploration of the Heck coupling reaction conditions tailored for 2-bromo-1-(phenylsulfonyl)-1H-indole. As a senior application scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the reaction's nuances, enabling researchers to optimize conditions for their specific applications in pharmaceutical and materials science.
Introduction: The Strategic Importance of C-2 Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization at the C-2 position is of particular interest as it allows for the introduction of diverse substituents, profoundly influencing the biological activity of the resulting molecules. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a paramount tool for forging carbon-carbon bonds with exceptional functional group tolerance.[1][2][3]
The substrate, 2-bromo-1-(phenylsulfonyl)-1H-indole, presents a unique set of electronic properties. The presence of the strongly electron-withdrawing phenylsulfonyl group at the nitrogen atom significantly modulates the electron density of the indole ring system. This has a profound impact on the oxidative addition step of the Heck catalytic cycle and can influence regioselectivity and reaction efficiency.[4] Understanding these electronic effects is crucial for the rational design of successful coupling protocols.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] A thorough understanding of this cycle is fundamental to troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-1-(phenylsulfonyl)-1H-indole to form a Pd(II) complex.[5]
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride species.[6]
Key Experimental Parameters and Their Rationale
The success of the Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole hinges on the judicious selection of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and accompanying ligands is critical for catalytic activity and stability.
-
Palladium Precursors: Both Pd(0) and Pd(II) sources can be employed. Common Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) are often preferred due to their air stability and are reduced in situ to the active Pd(0) species.[6]
-
Phosphine Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity. For electron-deficient substrates like N-sulfonylated indoles, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.
-
Monodentate Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[6] Bulky monodentate phosphines can sometimes improve reaction outcomes.[7]
-
Bidentate Ligands: Bidentate phosphines are generally less effective in standard Heck reactions but can be employed in specific cases to influence stereoselectivity.[7]
-
Base
A stoichiometric amount of base is required to neutralize the hydrogen halide generated during the reductive elimination step, thereby regenerating the active Pd(0) catalyst.[6]
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, particularly in polar aprotic solvents.[8]
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices, especially in less polar solvents.
The basicity and solubility of the base should be matched with the solvent and reaction temperature to ensure efficient catalysis.
Solvent
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for Heck reactions due to their ability to dissolve a wide range of substrates and salts.[6][8]
-
Aqueous Conditions: Recent developments have shown that Heck reactions can be performed in aqueous media, offering a more environmentally benign approach.[9]
Reaction Temperature
Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C, to ensure a reasonable reaction rate.[10] The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.
Recommended Protocols
The following protocols provide a starting point for the Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole with representative alkenes. Optimization may be required to achieve the best results for a specific substrate combination.
General Procedure for Heck Coupling
Materials:
-
2-Bromo-1-(phenylsulfonyl)-1H-indole
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02-0.05 equivalents) and triphenylphosphine (0.04-0.10 equivalents).
-
Reactant Addition: Add 2-bromo-1-(phenylsulfonyl)-1H-indole (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (2.0 equivalents of K₂CO₃ or Et₃N).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or MeCN, to make a 0.1-0.2 M solution with respect to the bromoindole).
-
Reaction: Stir the reaction mixture at 100-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenyl-1-(phenylsulfonyl)-1H-indole.
Example Reaction Conditions
The following table summarizes typical reaction conditions that can be used as a starting point for the Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole.
| Parameter | Condition A | Condition B |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (4 mol%) | P(o-tol)₃ (10 mol%) |
| Base | K₂CO₃ (2 equiv) | Et₃N (2 equiv) |
| Solvent | DMF | MeCN |
| Temperature | 120 °C | 100 °C |
| Alkene | Styrene (1.2 equiv) | n-Butyl acrylate (1.5 equiv) |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and deoxygenated conditions. Use fresh, high-purity reagents. Increase catalyst loading or try a different ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of palladium black | Catalyst decomposition | Increase ligand-to-palladium ratio. Use a more robust ligand. |
| Side reactions (e.g., dehalogenation) | Presence of reducing agents | Ensure the absence of impurities that can act as reducing agents. |
| Poor regioselectivity | Electronic or steric factors | Modify the ligand to influence the regioselectivity of olefin insertion. |
Conclusion
The Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole is a versatile and powerful method for the synthesis of C-2 functionalized indoles. A systematic approach to the optimization of reaction parameters, including the catalyst system, base, solvent, and temperature, is key to achieving high yields and selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel indole derivatives for a wide range of applications.
References
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Wikipedia. (n.d.). Heck reaction. [Link]
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ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]
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National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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PubMed Central. (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. [Link]
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YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]
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Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]
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ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. [Link]
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Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
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Royal Society of Chemistry. (n.d.). A palladium-catalyzed sequential Heck coupling/C–C bond activation approach to oxindoles with all-carbon-quaternary centers. [Link]
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NSF Public Access Repository. (n.d.). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. [Link]
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PubMed Central. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. [Link]
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ChemRxiv. (2022). Photoinduced palladium-catalyzed 1,2-difunctionalization of olefins. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 2-Bromo-1-(phenylsulfonyl)-1H-indole in the Synthesis of Natural Products: A Guide for Advanced Practitioners
Introduction: Unlocking the Synthetic Potential of a Versatile Indole Building Block
The indole nucleus is a ubiquitous and privileged scaffold in a vast array of natural products and pharmaceutically active compounds. Its strategic functionalization is a cornerstone of modern synthetic organic chemistry. Among the diverse toolkit of indole building blocks, 2-Bromo-1-(phenylsulfonyl)-1H-indole emerges as a particularly versatile and powerful intermediate. The presence of the bromine atom at the C2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the N-phenylsulfonyl group serves a dual purpose: it activates the indole ring for certain transformations, modulates its reactivity, and can be readily removed under mild conditions to unveil the final product.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the practical applications of 2-Bromo-1-(phenylsulfonyl)-1H-indole in the synthesis of complex natural products. Moving beyond a mere recitation of procedures, we will explore the underlying chemical principles that govern its reactivity, providing a framework for rational experimental design and troubleshooting. We will dissect key bond-forming strategies, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as foray into the realm of C-H activation. Each section will be anchored by detailed, field-tested protocols and a critical analysis of reaction parameters. To culminate the synthetic sequence, a survey of robust methods for the crucial N-deprotection step will be presented.
Core Reactivity and Strategic Considerations
The synthetic utility of 2-Bromo-1-(phenylsulfonyl)-1H-indole is predicated on the chemoselective reactivity of its key functional groups. The C-Br bond at the electron-rich C2-position of the indole is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycles of various cross-coupling reactions. The N-phenylsulfonyl group, by withdrawing electron density from the indole nitrogen, enhances the stability of the molecule and can influence the regioselectivity of certain reactions. Its eventual removal is a critical step in restoring the native indole structure.
Figure 1: Key reaction pathways involving 2-Bromo-1-(phenylsulfonyl)-1H-indole.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Bonds
The C2-bromo functionality of 2-Bromo-1-(phenylsulfonyl)-1H-indole serves as an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in constructing the carbon skeleton of many intricate natural products.
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Elaboration
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a robust and widely employed method for the formation of C-C bonds.[1] In the context of 2-Bromo-1-(phenylsulfonyl)-1H-indole, this reaction allows for the direct installation of aryl or heteroaryl moieties at the C2-position, a common structural motif in many alkaloids.
General Workflow for Suzuki-Miyaura Coupling:
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-(phenylsulfonyl)-1H-indole
This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of bromoindoles.[2][3]
Materials:
-
2-Bromo-1-(phenylsulfonyl)-1H-indole
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-(phenylsulfonyl)-1H-indole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 | [2] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 80-95 | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90 | 85-98 | [2] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles.
Heck Reaction: Olefinic Scaffolding
The Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl or vinyl halide and an alkene.[4] This reaction is particularly useful for installing vinyl groups or for constructing more complex polycyclic systems through intramolecular variants.
Protocol: Heck Reaction of 2-Bromo-1-(phenylsulfonyl)-1H-indole
This protocol is a general procedure based on known Heck reactions of bromoindoles.[5][6]
Materials:
-
2-Bromo-1-(phenylsulfonyl)-1H-indole
-
Alkene (1.5-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube under an inert atmosphere, combine 2-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq.), the palladium catalyst (0.02 eq.), and the phosphine ligand (0.04 eq.).
-
Add the degassed solvent, followed by the base (2.5 eq.) and the alkene (1.5 eq.).
-
Seal the tube and heat the mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the 2-alkenyl-1-(phenylsulfonyl)-1H-indole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 70-85 | [5] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 65-80 | [6] |
Table 2: Common Conditions for the Heck Reaction with Bromoindoles.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7] This reaction is invaluable for the synthesis of natural products containing enediyne or arylethynyl functionalities.
Protocol: Sonogashira Coupling of 2-Bromo-1-(phenylsulfonyl)-1H-indole
This protocol is adapted from established procedures for the Sonogashira coupling of bromoindoles.[8][9]
Materials:
-
2-Bromo-1-(phenylsulfonyl)-1H-indole
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq.), the palladium catalyst (0.02 eq.), and CuI (0.04 eq.).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-alkynyl-1-(phenylsulfonyl)-1H-indole.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 50 | 80-95 | [8] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 75-90 | [9] |
Table 3: Representative Conditions for Sonogashira Coupling of Bromoindoles.
Case Study: Synthesis of Marinoquinoline A
The marine alkaloid Marinoquinoline A, isolated from the mangrove-derived bacterium Acrostalgmus sp., exhibits potent antimalarial activity. Its total synthesis provides an excellent example of the strategic use of a 2-bromo-1-(phenylsulfonyl)indole derivative. A key step in a reported synthesis involves a palladium-catalyzed intramolecular cyclization of a precursor derived from a 2-bromo-1-(phenylsulfonyl)indole derivative.[10]
Synthetic Strategy Overview:
Figure 3: Retrosynthetic analysis of Marinoquinoline A highlighting the key cyclization step.
Beyond Cross-Coupling: C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. The N-phenylsulfonyl group can act as a directing group, facilitating the selective functionalization of specific C-H bonds within the indole nucleus. While the C2- and C3-positions are typically the most reactive, recent advances have enabled the more challenging C-H arylation at the C7-position of N-protected indoles.[5] This strategy opens up new avenues for the synthesis of highly substituted indole alkaloids.
The Final Step: N-Phenylsulfonyl Deprotection
The removal of the N-phenylsulfonyl protecting group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the functional group tolerance of the substrate. Several reliable methods are available, ranging from reductive cleavage to fluoride-mediated and electron-transfer processes.
Deprotection Workflow:
Figure 4: General workflow for the deprotection of the N-phenylsulfonyl group.
Reductive Cleavage with Magnesium in Methanol (Mg/MeOH)
This method offers a mild and efficient way to cleave the N-S bond.[11][12]
Protocol: Mg/MeOH Deprotection
-
To a solution of the N-phenylsulfonyl indole in anhydrous methanol, add magnesium turnings (5-10 equivalents).
-
Stir the mixture at room temperature or with gentle heating. The reaction can be sonicated to accelerate the process.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography.
Fluoride-Mediated Deprotection (TBAF)
Tetrabutylammonium fluoride (TBAF) can effectively cleave the N-sulfonyl group, particularly in the presence of a protic source.
Protocol: TBAF Deprotection
-
Dissolve the N-phenylsulfonyl indole in an anhydrous solvent such as THF.
-
Add a solution of TBAF in THF (1.5-3.0 equivalents).
-
Stir the reaction at room temperature or with heating.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify by column chromatography.
Samarium(II) Iodide (SmI₂) Mediated Deprotection
Samarium(II) iodide is a powerful single-electron transfer reagent that can reductively cleave the N-S bond under very mild conditions, offering excellent functional group tolerance.[13]
Protocol: SmI₂ Deprotection
-
In a flame-dried flask under an inert atmosphere, prepare a solution of SmI₂ in THF.
-
To this deep blue solution at -78 °C, add a solution of the N-phenylsulfonyl indole in THF.
-
Stir the reaction at low temperature until the blue color disappears.
-
Quench the reaction with a saturated solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Mg/MeOH | Mg, MeOH | RT to reflux | Mild, inexpensive | Can be slow, may affect other reducible groups |
| TBAF | TBAF | RT to reflux | Mild | Can be slow, fluoride source can be basic |
| SmI₂ | SmI₂, THF | -78 °C to RT | Very mild, high functional group tolerance | Stoichiometric use of expensive reagent |
Table 4: Comparison of N-Phenylsulfonyl Deprotection Methods.
Conclusion and Future Outlook
2-Bromo-1-(phenylsulfonyl)-1H-indole has firmly established itself as a cornerstone building block in the synthesis of indole-containing natural products. Its predictable reactivity in a range of powerful palladium-catalyzed cross-coupling reactions, coupled with the versatile nature of the N-phenylsulfonyl protecting group, provides a robust platform for the construction of complex molecular architectures. The continued development of novel C-H activation strategies and milder, more selective deprotection methods will undoubtedly further expand the synthetic utility of this valuable intermediate. As the quest for novel therapeutic agents continues, the strategic application of 2-Bromo-1-(phenylsulfonyl)-1H-indole will undoubtedly play a pivotal role in the efficient and elegant synthesis of the next generation of indole-based natural products and their analogues.
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Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(1), 125-131. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Angewandte Chemie International Edition, 55(4), 1431-1435. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83281-83284. [Link]
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Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 22512-22528. [Link]
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Kumar, A., & Kumar, V. (2013). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 17(2), 130-154. [Link]
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Orellana, A., et al. (2018). One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines. Organic Letters, 20(15), 4531-4535. [Link]
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Donohue, A. C., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12056-12066. [Link]
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Nandi, P., et al. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506. [Link]
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Lautens, M., & Fagnou, K. (2004). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 2(14), 1974-1981. [Link]
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Sharma, P., & Kumar, A. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2826-2856. [Link]
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Naik, S., et al. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 5(1), x200001. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
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Cheng, G., Wang, P., & Yu, J. Q. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]
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Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The first method for protection-deprotection of the indole 2,3-pi bond. Organic Letters, 5(11), 1999-2001. [Link]
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Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 22512-22528. [Link]
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Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 5(11), 1999-2001. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Cheng, G., Wang, P., & Yu, J. Q. (2017). meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]
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Rao, S. V., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(9), 2037-2039. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Concellón, J. M., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(7), 2452-2455. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
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Reisman, S. E., et al. (2018). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]
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Alberico, D., & Lautens, M. (2005). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(9), 5257-5261. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
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Alberico, D., & Lautens, M. (2005). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(9), 5257-5261. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
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Alberico, D., & Lautens, M. (2005). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(9), 5257-5261. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-(phenylsulphonyl)-1H-indole
Introduction and Strategic Considerations
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Functionalization of the indole ring is a critical strategy in drug discovery, and the C2-position is a key vector for modulating pharmacological activity. This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-1-(phenylsulphonyl)-1H-indole, a versatile intermediate for accessing diverse C2-substituted indoles.[2]
The Phenylsulphonyl (SO₂Ph) Group: More Than a Protecting Group
The N-phenylsulphonyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the indole nitrogen, preventing side reactions and enabling regioselective functionalization. Secondly, as a potent electron-withdrawing group, it significantly influences the electronic properties of the indole ring.[3] This electronic modulation facilitates the crucial oxidative addition step in palladium-catalyzed cycles by rendering the C2-carbon more electrophilic, thereby enhancing its reactivity towards Pd(0) catalysts. The dihedral angle between the phenylsulfonyl group and the indole ring system is a notable structural feature.[4]
This guide is structured to provide not just procedural steps, but also the underlying chemical logic, empowering researchers to adapt and troubleshoot these powerful transformations.
The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which is fundamental to understanding reaction optimization.[5][6] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromoindole substrate. This is often the rate-limiting step and results in a Pd(II) complex.[5][6]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound) transfers its organic moiety to the palladium center, displacing the halide.[6][7] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
The choice of ligands, base, and solvent is critical as they influence each step of this cycle, stabilizing the palladium intermediates and promoting efficient turnover.[8][9][10]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Application Note I: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C-C bonds due to the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[11][12]
Principle: This reaction couples the 2-bromoindole with an organoboron reagent (typically a boronic acid, R-B(OH)₂) in the presence of a palladium catalyst and a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
Detailed Protocol: Synthesis of 2-Aryl-1-(phenylsulphonyl)-1H-indoles
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a suitable ligand
-
Ligand (if using Pd₂(dba)₃): SPhos, XPhos, or P(t-Bu)₃ (2-6 mol%)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Dioxane/H₂O (4:1), Toluene, or DME
-
Anhydrous Na₂SO₄ or MgSO₄
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 4:1 Dioxane/H₂O) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if required). For example, add Pd(PPh₃)₄ (0.05 eq).[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-1-(phenylsulphonyl)-1H-indole.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/EtOH/H₂O | 100 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/EtOH | 100 | ~78[13] |
| 4 | 2-Pyridylboronic acid N-oxide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | ~75 |
Yields are approximate and based on literature precedents for similar substrates. Optimization may be required.
Application Note II: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for installing alkynyl moieties onto aryl halides, providing access to structures with valuable electronic and structural properties.[14]
Principle: This reaction involves the coupling of 2-bromoindole with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[14] The base (usually an amine like triethylamine or diisopropylamine) serves both to neutralize the HBr formed and to deprotonate the terminal alkyne. Copper-free versions are also prevalent to avoid issues with homocoupling of the alkyne (Glaser coupling).[15]
Detailed Protocol: Synthesis of 2-Alkynyl-1-(phenylsulphonyl)-1H-indoles
Materials:
-
This compound
-
Terminal Alkyne (1.5 - 2.0 equivalents)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) co-catalyst: CuI (2-5 mol%)
-
Base/Solvent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Co-solvent (optional): THF or DMF
Procedure:
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add degassed solvent (e.g., THF) followed by the base (e.g., TEA). Finally, add the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the residue by flash chromatography.
Data Summary: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | ~92 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 50 | ~88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | Toluene | 60 | ~85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | ~70 |
Yields are approximate and based on literature precedents. The TMS group from entry 2 can be easily removed post-coupling with TBAF or K₂CO₃/MeOH.[14]
Application Note III: Heck Coupling for C(sp²)–C(sp²) Vinylation
The Heck reaction provides a direct method for the vinylation of aryl halides, forming a new C-C bond between the C2-position of the indole and an alkene.[16]
Principle: In the Mizoroki-Heck reaction, the aryl-palladium(II) intermediate formed after oxidative addition undergoes coordination and subsequent insertion of an alkene (carbopalladation). A β-hydride elimination step then releases the vinylated indole product and a hydrido-palladium species, which is converted back to the active Pd(0) catalyst by the base.[17]
Detailed Protocol: Synthesis of 2-Alkenyl-1-(phenylsulphonyl)-1H-indoles
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)
-
Palladium catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tol)₃ or PPh₃ (4-10 mol%)
-
Base: Et₃N, K₂CO₃, or NaOAc (1.5-2.0 equivalents)
-
Solvent: DMF, NMP, or Acetonitrile
Procedure:
-
Vessel Preparation: In a sealed tube or pressure vessel, combine this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), the phosphine ligand (0.06 eq), and the base (e.g., Et₃N, 2.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.5 eq).
-
Reaction: Seal the vessel tightly and heat to 100-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Isolation: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product via flash column chromatography.
Data Summary: Representative Heck Couplings
| Entry | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | ~80 |
| 2 | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 140 | ~75 |
| 3 | Acrylonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | NaOAc | DMAc | 110 | ~65 |
Yields are approximate and based on literature precedents. Intramolecular Heck reactions of related substrates are also powerful tools for building fused ring systems.[18][19]
Post-Coupling Strategy: Deprotection of the Phenylsulphonyl Group
For many applications, removal of the N-phenylsulphonyl group is required to access the free NH-indole. This can be achieved under various reductive or basic conditions.
Recommended Protocol: Reductive Cleavage with Mg/MeOH
This method is often effective for cleaving arenesulfonyl groups.[20]
-
Setup: Dissolve the N-sulphonyl indole (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Reagent Addition: Add magnesium turnings (5-10 equivalents) in portions. The reaction is often exothermic.
-
Reaction: Stir the suspension at room temperature or with gentle reflux until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl.
-
Isolation: Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry, and concentrate.
-
Purification: Purify by column chromatography or recrystallization.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium Iodide. Journal of Organic Chemistry.
- Iacobucci, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports.
- Di Mola, A., et al. (2014). General procedure A: Suzuki coupling. Bio-protocol.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Ghorai, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Milani, N. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. PhD Thesis.
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile.
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][20]-Fused Indole Heterocycles. The Journal of Organic Chemistry.
- Yathirajan, H. S., et al. (2012). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E.
- ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Cabezas, N., & Arias, S. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Ghorai, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c].
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Cédric, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules.
- Alcaide, B., et al. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)
- ResearchGate. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Rubina, K., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
- Gallou, F., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- McDonald, R. I., et al. (2018).
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
- Larock, R. C., et al. (2003). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Neier, R., et al. (2009). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.
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Application Notes and Protocols: 2-Bromo-1-(phenylsulphonyl)-1H-indole in Material Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Bromo-1-(phenylsulphonyl)-1H-indole in material science. While direct applications of this specific molecule in materials are not yet extensively documented, its structural features—an electron-rich indole core, a synthetically versatile bromine handle, and a stabilizing/activating phenylsulfonyl group—position it as a highly promising building block for novel organic electronic materials. These notes detail a robust synthesis protocol, explore its potential in creating advanced materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), and provide a detailed experimental protocol for its derivatization via Suzuki cross-coupling.
Introduction: A Versatile Building Block for Organic Electronics
The indole moiety is a cornerstone in the development of functional organic materials due to its planar, electron-rich heterocyclic system that facilitates π-π stacking—a critical phenomenon for efficient charge transport in organic semiconductors.[1] The strategic functionalization of the indole core allows for the fine-tuning of electronic, optical, and morphological properties.
This compound emerges as a molecule of significant interest for several reasons:
-
The 2-Bromo Position: The bromine atom at the C2 position serves as a versatile synthetic handle for introducing a wide range of functional groups through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[2] This allows for the construction of extended π-conjugated systems, which are essential for charge transport and light emission in organic electronic devices.
-
The N-Phenylsulfonyl Group: This group serves a dual purpose. It acts as a protecting group for the indole nitrogen, enhancing the molecule's stability and preventing unwanted side reactions.[3] Furthermore, its electron-withdrawing nature can influence the electronic properties of the indole ring, modulating the HOMO/LUMO energy levels of derivative materials.[4]
-
The Indole Core: The inherent electron-donating nature of the indole scaffold makes it an excellent candidate for hole-transport materials (HTMs) in OLEDs and as the active layer in OFETs.[1][5]
These attributes collectively position this compound not as an end-product material, but as a pivotal precursor for a new generation of bespoke organic semiconductors.
Synthesis and Characterization
A reliable synthesis of this compound is foundational to its application. The following two-step protocol is a robust method derived from standard procedures for the N-protection and subsequent bromination of indoles.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole
This initial step protects the indole nitrogen, enhancing stability and directing subsequent reactions.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Purity |
| Indole | 120-72-9 | 117.15 g/mol | 10.0 g | >99% |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 g/mol | 4.0 g | 60% |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 g/mol | 16.5 mL | >99% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 200 mL | Anhydrous |
| Saturated NH₄Cl solution | - | - | 100 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | 300 mL | ACS Grade |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 10 g | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (150 mL) to a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Carefully add sodium hydride (4.0 g, 60% dispersion in mineral oil) to the THF. Cool the suspension to 0 °C using an ice bath.
-
Indole Addition: Dissolve indole (10.0 g) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Sulfonylation: Cool the reaction mixture back to 0 °C. Add benzenesulfonyl chloride (16.5 mL) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 1-(Phenylsulfonyl)-1H-indole as a white solid.
Expected Yield: 85-95%. Melting Point: 77-79 °C.[6]
Protocol 2: Synthesis of this compound
This protocol details the selective bromination at the C2 position of the protected indole.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Purity |
| 1-(Phenylsulfonyl)-1H-indole | 40899-71-6 | 257.31 g/mol | 5.0 g | >98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 3.8 g | >99% |
| Anhydrous Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 g/mol | 100 mL | Anhydrous |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | 50 mg | >98% |
| Methanol | 67-56-1 | 32.04 g/mol | 20 mL | ACS Grade |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-(Phenylsulfonyl)-1H-indole (5.0 g), N-Bromosuccinimide (NBS, 3.8 g), and a catalytic amount of AIBN (50 mg) in anhydrous CCl₄ (100 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.
-
Concentration: Concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Triturate the crude solid with cold methanol (20 mL) to induce crystallization. Filter the resulting solid and dry under vacuum to afford this compound.
Expected Yield: 80-90%.
Potential Applications in Material Science
The true value of this compound lies in its potential as a versatile precursor for advanced materials. Its derivatization through cross-coupling reactions can lead to novel compounds for various organic electronic applications.
Precursor for Hole Transport and Emissive Materials in OLEDs
Indoline-containing compounds are widely employed as hole transport materials (HTMs) in OLEDs due to their ability to facilitate the efficient injection and transport of holes.[5] By using this compound as a scaffold, various electron-donating aryl groups (e.g., carbazole, triphenylamine) can be appended at the C2 position. This creates donor-acceptor or donor-donor type molecules with tailored HOMO levels for efficient hole injection from the anode.
Furthermore, by coupling with fluorescent or phosphorescent moieties, novel emissive materials can be synthesized. The phenylsulfonyl group can help in tuning the triplet energy levels, which is crucial for developing efficient blue TADF (Thermally Activated Delayed Fluorescence) emitters.[7]
Caption: Synthetic workflow from the title compound to an OLED material.
Building Block for Semiconductors in Organic Field-Effect Transistors (OFETs)
The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. Indole-based materials have shown promise in this area.[1] By performing cross-coupling reactions on this compound with various π-extended aromatic systems (e.g., thiophene, benzothiophene), it is possible to synthesize novel semiconducting polymers or small molecules. The planarity of the indole core combined with extended conjugation promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.
Application Protocol: Suzuki Cross-Coupling for Material Synthesis
This protocol provides a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction, demonstrating how this compound can be used to synthesize a 2-aryl derivative, a key step towards creating a functional material.
Objective: To synthesize 2-(9H-carbazol-9-yl)-1-(phenylsulfonyl)-1H-indole, a potential hole-transport material.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Purity |
| This compound | 121963-39-1 | 336.20 g/mol | 336 mg (1.0 mmol) | >98% |
| (9H-Carbazol-9-yl)boronic acid | 419553-29-0 | 211.03 g/mol | 253 mg (1.2 mmol) | >97% |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 58 mg (0.05 mmol) | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 415 mg (3.0 mmol) | Anhydrous |
| Toluene | 108-88-3 | 92.14 g/mol | 15 mL | Anhydrous |
| Ethanol | 64-17-5 | 46.07 g/mol | 5 mL | Anhydrous |
| Water | 7732-18-5 | 18.02 g/mol | 5 mL | Degassed |
Procedure:
-
Reaction Setup: In a 50 mL Schlenk flask, combine this compound (336 mg), (9H-Carbazol-9-yl)boronic acid (253 mg), Pd(PPh₃)₄ (58 mg), and anhydrous K₂CO₃ (415 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add anhydrous, degassed toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (Silica gel, Hexane:DCM gradient) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Step-by-step workflow for the Suzuki cross-coupling protocol.
Conclusion and Future Outlook
This compound is a strategically designed molecule that holds considerable promise as a foundational building block in material science. While its direct application is limited, its true potential is realized as a versatile intermediate. The protocols outlined in this guide provide a clear pathway for its synthesis and subsequent functionalization. The ability to easily introduce diverse aromatic and π-conjugated systems via its bromo-handle opens up a vast chemical space for the rational design of novel organic semiconductors. Future research should focus on synthesizing a library of derivatives and systematically evaluating their photophysical and electronic properties to validate their efficacy in OLEDs, OFETs, and organic photovoltaic devices.
References
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Ramathilagam, C., Umarani, P. R., Saravanan, V., Mohanakrishnan, A. K., Gunasekaran, B., & Manivannan, V. (2014). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o295–o296. [Link]
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Cabezas, J. A., Arias, M. L., & Cunningham, D. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220485. [Link]
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Caeiro, J., Pérez Sestelo, J., & Sarandeses, L. A. (2006). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. Organic Letters, 8(19), 4235–4238. [Link]
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Anand, P., Guna, M., Saravanan, V., Mohanakrishnan, A. K., & Manivannan, V. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][8]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 659–665. [Link]
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1-(Phenylsulfonyl)indole, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific.[Link]
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Khan, A. A., Reddy, G. S., & Kumar, A. (2023). Pyridine-Annulated Functional Fused Indole as a Hole Transport Material for Solution-Processed OLEDs. ACS Applied Electronic Materials, 5(9), 5021–5029. [Link]
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Willard, D. F., & Van Vranken, D. L. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(31), 10765–10767. [Link]
-
2-(3-Bromo-1-phenylsulfonyl-1 H -indol-2-ylmethylsulfanyl)-6-methyl-1 H -benzimidazole. ResearchGate.[Link]
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Jasinski, J. P., Golen, J. A., Phillips, A. D., Saravanan, V., & Mohanakrishnan, A. K. (2012). Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. Molecules, 17(12), 14591–14605. [Link]
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2-bromo-1H-indole | C8H6BrN | CID 11805631. PubChem.[Link]
-
Munir, S., Jamil, S., Abbasi, M. A., Naqvi, S. A. R., Ashraf, M., Ahmad, R., & Farooq, U. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 25(24), 5898. [Link]
-
Wojtas, M., & Krawczuk, A. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 570–577. [Link]
-
Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3-b]indole-Based Thermally Activated Delayed Fluorescence Emitters. ResearchGate.[Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate.[Link]
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Hutchison, G. R. (2011). Designing Organic Semiconducting Materials - The Promise of Flexible Electronics. AZoM.[Link]
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1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220485. [Link]
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New Organic Semiconductors based on Triindole and other Cyclic Oligomers of Indole. Universidad Autónoma de Madrid.[Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 20(27), 5229-5250. [Link]
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The Underlying Chemistry: An Electrophilic Aromatic Substitution
An Application Guide to the Regioselective Bromination of N-Phenylsulfonylindole using N-Bromosuccinimide
For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Brominated indoles, in particular, serve as versatile intermediates for constructing complex molecular architectures and as key pharmacophores in many biologically active compounds.[1][2] This application note provides a detailed protocol and scientific rationale for the regioselective bromination of N-phenylsulfonylindole at the C3 position using N-Bromosuccinimide (NBS).
N-Bromosuccinimide is a crystalline solid that offers a safer and more manageable alternative to highly corrosive and volatile liquid bromine.[3][4] It serves as a reliable source of electrophilic bromine for reactions with electron-rich aromatic systems.[5][6] The N-phenylsulfonyl group plays a critical dual role: it protects the indole nitrogen from undesired side reactions and acts as a powerful electron-withdrawing group. This electronic modulation deactivates the indole ring, tempering its reactivity and enabling highly controlled, regioselective bromination, predominantly at the C3 position.[2][7]
The bromination of N-phenylsulfonylindole with NBS proceeds via an electrophilic aromatic substitution mechanism. Despite the deactivating effect of the sulfonyl group, the indole core remains sufficiently electron-rich to react with the electrophilic bromine generated from NBS.
Causality of Regioselectivity:
The inherent nucleophilicity of the indole ring is highest at the C3 position. The mechanism involves the attack of the C2-C3 π-bond on the electrophilic bromine atom of NBS. This step forms a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the C2 position and, crucially, the nitrogen atom. The N-phenylsulfonyl group, while electron-withdrawing, still allows for this stabilization. The final step is the rapid loss of a proton (H+) from the C3 position, which restores the aromaticity of the pyrrole ring and yields the 3-bromo-N-phenylsulfonylindole product. The choice of aprotic solvents and low temperatures is critical to suppress potential side reactions and prevent the formation of oxindole byproducts, which can occur in the presence of water.[6][8]
Caption: Simplified mechanism for electrophilic bromination at the C3 position.
Experimental Protocol: Synthesis of 3-Bromo-N-phenylsulfonylindole
This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure procedural integrity and a successful outcome.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| N-Phenylsulfonylindole | Round-bottom flasks (various sizes) |
| N-Bromosuccinimide (NBS), recrystallized | Magnetic stirrer and stir bars |
| Anhydrous Dimethylformamide (DMF) | Ice bath |
| Ethyl Acetate (EtOAc), reagent grade | Inert atmosphere setup (Nitrogen or Argon) |
| Hexanes, reagent grade | Rotary evaporator |
| Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) | Thin Layer Chromatography (TLC) plates (silica) |
| Saturated aqueous Sodium Chloride (Brine) | UV lamp for TLC visualization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction (separatory funnel) |
| Silica Gel for column chromatography | Column chromatography setup |
Safety & Reagent Handling
-
N-Bromosuccinimide (NBS): NBS is a corrosive, lachrymatory, and oxidizing solid. Handle exclusively in a chemical fume hood.[9][10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Impure NBS (indicated by a yellow color) can lead to unreliable results and should be recrystallized from hot water before use.[6]
-
Dimethylformamide (DMF): DMF is a skin and respiratory irritant. Use in a well-ventilated fume hood and avoid contact.
-
Inert Atmosphere: The reaction is sensitive to moisture, which can lead to hydrolysis of the product or formation of byproducts.[6] Conducting the reaction under an inert atmosphere of nitrogen or argon is highly recommended.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylsulfonylindole (e.g., 1.0 g, 3.89 mmol).
-
Add anhydrous DMF (20 mL) to dissolve the starting material completely.
-
Flush the flask with nitrogen or argon and place it in an ice bath, allowing the solution to cool to 0 °C with stirring.
-
-
Addition of NBS:
-
Weigh N-Bromosuccinimide (0.76 g, 4.28 mmol, 1.1 equivalents) in a separate container.
-
Causality: Using a slight excess of NBS ensures the complete consumption of the starting material.
-
Add the NBS to the cooled, stirred reaction mixture portion-wise over 10-15 minutes. This controlled addition is crucial to manage the reaction exotherm and prevent the formation of over-brominated side products.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor its progress every 15-20 minutes using TLC (e.g., with a 20% Ethyl Acetate/Hexanes mobile phase).
-
Self-Validation: The reaction is complete when the starting material spot (N-phenylsulfonylindole) is no longer visible by UV light. A new, typically less polar spot corresponding to the brominated product should appear.
-
-
Workup and Extraction:
-
Once the reaction is complete (typically within 1-2 hours), quench it by slowly adding 20 mL of saturated aqueous sodium thiosulfate solution while the flask is still in the ice bath. This step neutralizes any unreacted NBS.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL) to remove residual water and DMF.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield the pure product.[12]
-
The final product, 3-bromo-N-phenylsulfonylindole, should be a white to off-white solid.
-
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for NBS bromination.
Data Summary & Troubleshooting
Key Parameters and Expected Outcome
| Parameter | Condition / Value | Rationale |
| Substrate | N-Phenylsulfonylindole | Protected indole for controlled reactivity. |
| Reagent | N-Bromosuccinimide (NBS) | Safe and effective electrophilic bromine source.[3] |
| Stoichiometry | 1.1 equivalents of NBS | Ensures complete conversion of the starting material. |
| Solvent | Anhydrous DMF | Aprotic polar solvent, solubilizes reagents well. |
| Temperature | 0 °C | Minimizes side reactions and controls exotherm. |
| Reaction Time | 1 - 3 hours | Monitored by TLC for completion. |
| Expected Product | 3-Bromo-N-phenylsulfonylindole | C3 is the most nucleophilic position. |
| Typical Yield | 80 - 95% | High efficiency is expected with careful execution. |
Field-Proven Troubleshooting Insights
| Issue | Potential Cause(s) | Recommended Solution |
| Incomplete or No Reaction | 1. Impure/degraded NBS.2. Presence of moisture.3. Insufficient reaction time. | 1. Recrystallize NBS from hot water before use.2. Use anhydrous solvent and an inert atmosphere.3. Continue stirring at 0°C and monitor by TLC. |
| Formation of Multiple Spots on TLC | 1. Over-bromination (dibromination).2. Temperature too high.3. Reaction run for too long. | 1. Use only 1.0-1.1 eq. of NBS.2. Maintain 0°C with an efficient ice bath.3. Stop the reaction immediately after starting material is consumed. |
| Low Product Yield | 1. Inefficient extraction.2. Loss during purification.3. Premature quenching. | 1. Perform multiple extractions (3x) with the organic solvent.2. Use care during chromatography; combine pure fractions.3. Ensure starting material is fully consumed before adding Na₂S₂O₃. |
References
-
Jagadish, B., & Rao, B. S. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 3949–3959. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. (2020). YouTube. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(12), 4138-4147. [Link]
-
Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]
-
Wentzel Lab. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. [Link]
-
Julian, P. L., & Pikl, J. (1935). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 2(4), 335-343. [Link]
-
Kinzhybalo, V., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData, 9(6). [Link]
-
Chakkaravarthi, G., et al. (2008). 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]
-
Gribble, G. W., & Pelkey, E. T. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. [Link]
-
Yadav, P., et al. (2017). N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline. IUCrData, 2(3), x170147. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
-
Ghorai, P., & Kumar, A. (2017). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 129(7), 1047-1052. [Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
Hino, T., & Nakagawa, M. (1978). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 9(7), 849-877. [Link]
-
Kanchanadevi, A., et al. (2014). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o405. [Link]
-
Kinzhybalo, V. V., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E, Crystallographic Communications, 80(Pt 6), 578–585. [Link]
Sources
- 1. 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. 3-Bromo-1-(phenylsulfonyl)-1H-indole|CAS 99655-68-2 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(phenylsulphonyl)-1H-indole
Welcome to the technical support center for the purification of 2-Bromo-1-(phenylsulphonyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and solutions associated with the purification of this important synthetic intermediate.
I. Overview and Key Principles
This compound is a key building block in medicinal chemistry. The phenylsulfonyl group serves as a protecting group and activates the indole ring for various substitution reactions, while the bromine at the 3-position is ideal for functionalization through cross-coupling reactions.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final products.
The primary purification techniques for this class of compounds are recrystallization and column chromatography . The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My crude this compound is an oil and won't solidify. How can I purify it by recrystallization?
A1: Oiling out during recrystallization is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.
-
Underlying Cause: The compound is melting in the hot solvent before it has a chance to dissolve.
-
Troubleshooting Steps:
-
Solvent Selection: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For indole derivatives, common recrystallization solvents include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[2][3]
-
Mixed Solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve the crude oil in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound.[2]
-
Q2: After recrystallization, my product is still discolored (e.g., yellow or brown). What causes this and how can I fix it?
A2: Discoloration often indicates the presence of colored impurities, which may be highly polar byproducts from the synthesis.
-
Underlying Cause: These impurities may be present in small amounts but have strong chromophores. They may also have similar solubility profiles to your target compound, making them difficult to remove by recrystallization alone.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Before allowing the hot, saturated solution to cool, add a small amount of activated carbon (a spatula tip for a small-scale recrystallization) to the solution. The activated carbon will adsorb the colored impurities. Gently heat the solution for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. Be cautious as the solution may bump.
-
Sequential Purification: If charcoal treatment is insufficient, a preliminary purification by column chromatography may be necessary to remove the bulk of the colored impurities before a final recrystallization to obtain highly pure, crystalline material.
-
Column Chromatography
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: The choice of eluent is crucial for achieving good separation. For indole derivatives, which are moderately polar, a mixture of a non-polar and a polar solvent is typically used.
-
Recommended Solvent Systems: A common and effective solvent system for silica gel chromatography of N-sulfonylated indoles is a gradient of ethyl acetate in hexanes (or heptane).[4]
-
Workflow for Optimization:
-
TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 5:95, 10:90, 20:80).
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of 0.25-0.35 . This generally provides the best separation on a column. The impurities should ideally have significantly different Rf values.
-
| Solvent System (EtOAc:Hexanes) | Typical Rf for Product | Separation Quality |
| 5:95 | < 0.1 | Poor elution |
| 10:90 | 0.2 - 0.3 | Often a good starting point |
| 20:80 | 0.4 - 0.5 | May be too fast, poor separation |
| 30:70 | > 0.6 | Elutes too quickly |
Q4: My compound is streaking on the TLC plate and the column. What is causing this?
A4: Streaking is usually a sign of overloading, poor solubility in the eluent, or interaction with the stationary phase.
-
Underlying Cause & Solutions:
-
Overloading: You may be applying too much crude material to the TLC plate or the column. For TLC, use a very dilute solution. For column chromatography, a general rule of thumb is to use 1g of crude material per 20-40g of silica gel.
-
Insolubility: If the compound is not fully soluble in the eluent as it moves down the column, it can cause tailing. Ensure your crude material is fully dissolved in a minimum amount of the initial eluent or a stronger solvent (like dichloromethane) before loading it onto the column.
-
Acidity/Basicity: The phenylsulfonyl group is electron-withdrawing, but the indole nitrogen can still have some basic character. The silica gel stationary phase is slightly acidic and can sometimes interact with basic compounds, causing streaking. Adding a very small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds, can often resolve this issue. Given the structure, this is less likely to be the primary issue but is a good troubleshooting step if other solutions fail.
-
General Purity and Characterization
Q5: How do I know if my this compound is pure?
A5: Purity should be assessed using a combination of techniques:
-
TLC: A single, well-defined spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity. It's advisable to check in more than one solvent system.
-
Melting Point: A sharp melting point range (typically 1-2 °C) that is consistent with literature values indicates high purity. Impurities will generally broaden and depress the melting point.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or byproducts is crucial.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q6: What are the common impurities I should be looking for?
A6: The impurities will depend on the synthetic route used to prepare the compound.
-
Starting Materials: Unreacted 1-(phenylsulfonyl)-1H-indole or the brominating agent.
-
Over-bromination: Formation of dibromo- or other polybrominated species.
-
Isomers: Depending on the reaction conditions, bromination could potentially occur at other positions on the indole ring if the 2-position is not sufficiently activated.
-
Hydrolysis: Cleavage of the phenylsulfonyl group under certain conditions, leading back to 2-bromo-1H-indole.
III. Experimental Workflows
Workflow 1: Purification by Recrystallization
Caption: Workflow for recrystallization.
Workflow 2: Purification by Column Chromatography
Caption: Workflow for column chromatography.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.
-
Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. PubMed Central.
-
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Bromo-1h-phenalen-1-one. Benchchem.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(1-phenyl-sulfonyl-1H-indol-3-yl)propan-1-one. PubMed.
-
Cytiva. (n.d.). Chromatography products.
-
Organic Syntheses. (n.d.). 2,3-dibromo-1-(phenylsulfonyl)-1-propene.
-
Arkat USA. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.
-
National Center for Biotechnology Information. (n.d.). (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone.
-
National Center for Biotechnology Information. (n.d.). Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. PubMed Central.
-
International Union of Crystallography. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
-
BenchChem. (n.d.). 3-Bromo-1-(phenylsulfonyl)-1H-indole|CAS 99655-68-2.
-
Springer. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
-
ScienceDirect. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
-
SIELC. (n.d.). Separation of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole on Newcrom R1 HPLC column.
-
National Center for Biotechnology Information. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PubMed Central.
-
Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
-
Organic Syntheses. (n.d.). benzoxazoles.
-
Columbia University. (n.d.). Column chromatography.
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Bromo-1-(phenylsulphonyl)-1H-indole
Welcome to the technical support center for optimizing catalytic reactions involving 2-Bromo-1-(phenylsulphonyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in cross-coupling methodologies. The N-phenylsulfonyl group significantly influences the electronic properties of the indole core, presenting unique challenges and opportunities in catalysis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve optimal results.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that researchers may encounter during the catalytic functionalization of this compound.
Low to No Product Yield
Q: I am observing very low or no conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?
A: Low or no yield in the Suzuki-Miyaura coupling of this substrate is a common issue and can stem from several factors related to catalyst activity and reaction conditions. The electron-withdrawing nature of the N-phenylsulfonyl group can impact the oxidative addition step, and the indole nitrogen itself can interact with the palladium catalyst.
Causality and Remediation:
-
Insufficient Catalyst Activity: The choice of palladium precursor and ligand is paramount. For electron-deficient substrates like N-sulfonylated indoles, a highly active catalyst system is often required.
-
Recommendation: Screen a panel of palladium catalysts and ligands. While traditional catalysts like Pd(PPh₃)₄ can be a starting point, they may show limited efficacy.[1] More advanced systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), are often more successful. For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the Suzuki coupling of similar N-protected bromo-heterocycles.[1]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Additionally, side reactions can lead to the formation of inactive palladium species.
-
Recommendation: Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the reaction mixture is crucial to remove dissolved oxygen, which can lead to the homocoupling of boronic acids and oxidation of the Pd(0) catalyst.[2]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Recommendation: The choice of base can significantly impact the reaction outcome. While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary for this substrate.[3] A screening of bases is highly recommended.
-
Experimental Protocol: Catalyst and Base Screening for Suzuki-Miyaura Coupling
Caption: Workflow for catalyst and base screening.
Formation of Side Products
Q: I am observing significant amounts of dehalogenated starting material and/or homocoupling of my boronic acid in my cross-coupling reaction. How can I suppress these side reactions?
A: The formation of dehalogenated (hydrodehalogenation) product and boronic acid homocoupling are common side reactions in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.
Causality and Remediation:
-
Dehalogenation: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture, especially at elevated temperatures. It can also be a result of β-hydride elimination from certain palladium intermediates.
-
Recommendation:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The use of molecular sieves can be beneficial.
-
Optimize Base: Some bases can be more prone to promoting dehalogenation. A screening of bases, including organic bases like triethylamine or DIPEA, might be warranted.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can often suppress dehalogenation.[2]
-
-
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze the homocoupling.[2]
-
Recommendation:
-
Thorough Degassing: As mentioned previously, rigorously degas the reaction mixture before adding the catalyst.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize the initial presence of Pd(II) species.
-
Stoichiometry Control: Using a slight excess of the this compound relative to the boronic acid can sometimes disfavor homocoupling.
-
-
| Side Product | Plausible Cause | Recommended Solution |
| Dehalogenated Indole | Presence of protic impurities; high temperature | Use anhydrous solvents and reagents; consider lowering the reaction temperature. |
| Boronic Acid Homocoupling | Presence of oxygen; excess boronic acid | Thoroughly degas the reaction mixture; use a slight excess of the bromoindole. |
| Protodeborylation | Excess base or prolonged reaction time | Optimize base equivalents and monitor reaction progress to avoid extended heating.[1] |
Poor Reproducibility
Q: My reaction yields are inconsistent between batches, even when I follow the same procedure. What could be causing this variability?
A: Poor reproducibility in palladium-catalyzed reactions is often traced back to subtle variations in reaction setup and reagent quality.
Causality and Remediation:
-
Catalyst Quality and Handling: The activity of palladium catalysts can vary between suppliers and even batches. Improper storage can lead to degradation.
-
Recommendation: Use a consistent source for your catalyst and store it under an inert atmosphere. Consider using air-stable pre-catalysts to improve consistency.
-
-
Inert Atmosphere: Inconsistent inert atmosphere can lead to varying levels of catalyst oxidation and side reactions.
-
Recommendation: Employ a robust procedure for creating an inert atmosphere, such as multiple vacuum/backfill cycles with argon or nitrogen.
-
-
Solvent and Reagent Purity: Trace impurities in solvents or reagents can act as catalyst poisons.
-
Recommendation: Use high-purity, anhydrous solvents. If you suspect impurities in your starting materials, consider purification before use.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For initial screening, a catalyst loading of 1-5 mol% of the palladium source is a common starting point.[1][4] Once a promising catalyst system is identified, the loading can be optimized. For highly efficient catalyst systems, loadings as low as 0.1-0.5 mol% may be achievable.
Q2: How does the N-phenylsulfonyl group affect the reactivity of the 2-bromoindole?
A2: The phenylsulfonyl group is strongly electron-withdrawing. This has several implications:
-
Increased Electrophilicity: The C2-position of the indole is more electron-deficient, which can facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
N-H Acidity: The N-H proton is significantly more acidic than in an unprotected indole. This can influence the choice of base and may lead to deprotonation under certain conditions.
-
Steric Hindrance: The bulky phenylsulfonyl group can influence the approach of the catalyst and other reagents to the reactive site.
Q3: For a Heck coupling reaction with an alkene, what are the key parameters to optimize?
A3: For a Heck reaction, in addition to the catalyst and ligand, the following are critical:
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often effective.[4]
-
Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve yields.
Q4: Can I perform a Buchwald-Hartwig amination on this compound?
A4: Yes, Buchwald-Hartwig amination should be a viable reaction. Key considerations include:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for this transformation. Ligands like XPhos, SPhos, or Josiphos-type ligands are often effective.
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Amine Nucleophile: The nature of the amine (primary, secondary, aryl, alkyl) will influence the optimal reaction conditions.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Catalyst Systems for Cross-Coupling of N-Protected Haloindoles
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | [1] |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | [2] |
| Heck | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | [5] |
| Heck | Na₂PdCl₄ | SPhos (sulfonated) | Na₂CO₃ | H₂O/ACN | 80 | [4] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | General Protocol |
Note: This table provides general starting points based on literature for similar substrates. Optimal conditions for this compound may vary.
IV. Mechanistic Considerations & Visualization
Understanding the catalytic cycle is crucial for effective troubleshooting. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
V. References
-
Martín, R. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021 , 11, 7943-7953. [Link]
-
Driver, T. G. et al. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. J. Org. Chem., 2014 , 79 (7), 2944–2963. [Link]
-
Radi, M. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2011 , 16 (2), 1633-1643. [Link]
-
De Jonghe, S. et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg. Med. Chem., 2021 , 31, 104560. [Link]
-
Kar, S. et al. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Transition Metal Chemistry, 2013 , 38, 735–741. [Link]
-
Cacchi, S. et al. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chem. Rev., 2007 , 107 (3), 853–873. [Link]
-
Zhu, J. et al. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Adv., 2021 , 11, 7943-7953. [Link]
-
Mohanakrishnan, A. K. et al. Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. J. Org. Chem., 2021 , 86 (2), 1738–1753. [Link]
-
Wang, C. et al. Palladium-catalyzed intermolecular C-H amidation of indoles with sulfonyl azides. Chem. Commun., 2012 , 48, 8631-8633. [Link]
-
Candeias, N. R. et al. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chem. Eur. J., 2020 , 26 (46), 10483-10490. [Link]
-
Jiang, H. et al. A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Org. Chem. Front., 2020 , 7, 2646-2651. [Link]
-
Saikia, B. et al. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate, 2015 . [Link]
-
Chen, G. et al. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Org. Lett., 2016 , 18 (3), 432-435. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for Bromination of N-Protected Indoles
Welcome to the technical support center for the bromination of N-protected indoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important reaction. Here, we emphasize the critical role of reaction temperature in controlling outcomes, ensuring you can achieve your desired products with high yield and selectivity.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the bromination of N-protected indoles, with a focus on how temperature adjustments can resolve them.
Problem 1: Low Yield of the Desired Brominated Indole
Low product yield is a frequent challenge. Before making significant changes to your protocol, consider the following temperature-related factors.
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The reaction may lack the necessary activation energy.[1]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature for your specific substrate and brominating agent.[2] For some systems, moving from room temperature to 80°C or higher can be beneficial.[1]
-
-
Reaction Temperature Too High, Leading to Decomposition: Indole rings, even when protected, can be sensitive to high temperatures, leading to decomposition and the formation of undesired byproducts.
-
Incorrect Reaction Time in Conjunction with Temperature: The interplay between reaction time and temperature is crucial.
Problem 2: Poor Regioselectivity (Formation of Multiple Bromo-Isomers)
The indole nucleus has multiple reactive sites, and controlling the position of bromination is a common challenge. Temperature plays a key role in dictating the regioselectivity of the reaction.
Possible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: At different temperatures, the reaction may be under either kinetic or thermodynamic control, leading to different product distributions.[4][5] The kinetic product is formed faster, often at lower temperatures, while the thermodynamic product is the more stable isomer and is favored at higher temperatures where equilibrium can be established.[4][5]
-
Solution: To favor the kinetic product, perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[4] To obtain the thermodynamic product, a higher temperature may be necessary to allow the initial products to equilibrate to the most stable isomer.[4][6] It's essential to analyze the product mixture at various temperatures to determine the optimal conditions for your desired isomer.
-
-
Reactivity of the Brominating Agent: Highly reactive brominating agents can exhibit lower selectivity.
-
Solution: Lowering the reaction temperature can temper the reactivity of the brominating agent, thereby improving regioselectivity.[3] Consider using a milder brominating agent if temperature reduction alone is insufficient.
-
Problem 3: Over-bromination (Di- or Tri-brominated Products)
The formation of multiple brominated species on the indole ring is a common side reaction, particularly with activated substrates.
Possible Causes & Solutions:
-
Excessive Reaction Temperature: Higher temperatures increase the reaction rate, which can lead to multiple bromination events before the mono-brominated product can be isolated.[3]
-
Solution: Conducting the reaction at lower temperatures (e.g., 0°C or below) is a primary strategy to minimize over-bromination.[3] This slows down the reaction, allowing for better control.
-
-
Choice of Brominating Agent and Stoichiometry: The nature of the brominating agent and its stoichiometry are critical.
-
Solution: While not directly a temperature control, using a less reactive brominating agent or precisely controlling the stoichiometry (e.g., using slightly less than one equivalent of the brominating agent) in conjunction with low temperatures can effectively prevent over-bromination.
-
Problem 4: Reaction Stalls or Fails to Initiate
Sometimes, the reaction simply does not proceed as expected.
Possible Causes & Solutions:
-
Reaction Temperature is Too Low: The activation energy barrier is not being overcome.
-
Poor Solubility at Low Temperatures: The starting materials may not be sufficiently soluble in the chosen solvent at lower temperatures.
-
Solution: Select a solvent that offers good solubility at the desired reaction temperature. If a low temperature is necessary for selectivity, you may need to screen various solvents to find a suitable one. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bromination of N-protected indoles, with a focus on the impact of reaction temperature.
Q1: What is the typical temperature range for the bromination of N-protected indoles?
There is no single "typical" temperature, as the optimal temperature depends heavily on the substrate, the N-protecting group, the brominating agent, and the desired outcome. However, a general starting point is often room temperature, with adjustments made based on reaction monitoring. For sensitive substrates or to enhance selectivity, temperatures are often lowered to 0°C or below.[3] For less reactive substrates, temperatures may be elevated to 80-150°C.[2]
Q2: How does the N-protecting group influence the optimal reaction temperature?
The N-protecting group significantly impacts the electron density of the indole ring and can sterically hinder certain positions, thereby influencing reactivity and the optimal temperature.
-
Electron-withdrawing groups (e.g., sulfonyl groups like tosyl) decrease the nucleophilicity of the indole ring, often requiring higher reaction temperatures or more reactive brominating agents.[7]
-
Electron-donating or sterically bulky groups can also influence the reaction, and the stability of the protecting group itself at different temperatures must be considered.[8]
Q3: Can changing the solvent affect the optimal reaction temperature?
Absolutely. The solvent can influence the solubility of reagents, the reactivity of the brominating agent, and the stability of intermediates. A change in solvent may necessitate a re-optimization of the reaction temperature. For instance, more polar solvents can sometimes moderate the reactivity of the brominating agent.[3]
Q4: How can I monitor the reaction to determine the optimal temperature?
Close monitoring is key. Thin Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of the starting material and the formation of products.[9] For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. By taking aliquots at different time points and temperatures, you can build a profile of the reaction to identify the optimal conditions.
Q5: Are there any safety considerations related to reaction temperature in bromination reactions?
Yes. Many brominating agents are highly reactive and potentially hazardous. Exothermic reactions can occur, and higher temperatures can increase the rate of heat generation, potentially leading to a runaway reaction. It is crucial to:
-
Always conduct reactions in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE).
-
When scaling up a reaction, be mindful of potential exotherms and consider slower addition of reagents or more efficient cooling.
-
Be aware of the properties of your solvent, especially its boiling point, to avoid over-pressurization at elevated temperatures.
III. Data Presentation & Experimental Protocols
Table 1: General Effect of Temperature on Bromination Outcomes
| Parameter | Low Temperature (e.g., < 0°C) | Moderate Temperature (e.g., 0-50°C) | High Temperature (e.g., > 50°C) |
| Reaction Rate | Slow | Moderate | Fast |
| Selectivity | Generally Higher | Variable | Generally Lower |
| Byproduct Formation | Minimized | Moderate | Increased Risk |
| Kinetic Product | Favored[4] | Potentially Mixed | Less Favored |
| Thermodynamic Product | Less Favored | Potentially Mixed | Favored[4] |
Experimental Protocol: General Procedure for Optimizing Temperature in the Bromination of an N-Protected Indole with NBS
This protocol provides a general framework for optimizing the reaction temperature for the bromination of an N-protected indole using N-bromosuccinimide (NBS), a common and relatively easy-to-handle brominating agent.[10]
Materials:
-
N-protected indole
-
N-bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN))
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Cooling bath (ice-water or dry ice-acetone)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected indole in the chosen anhydrous solvent.
-
Initial Temperature: Cool the solution to an initial low temperature, for example, -78°C or 0°C, using an appropriate cooling bath.
-
Reagent Addition: Add a solution of NBS (1.0-1.1 equivalents) in the same anhydrous solvent dropwise to the stirred indole solution.
-
Monitoring at Low Temperature: Stir the reaction at this low temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Gradual Warming: If no reaction or slow conversion is observed after a reasonable time (e.g., 2-4 hours), allow the reaction to warm slowly to the next temperature point (e.g., from -78°C to 0°C, or from 0°C to room temperature).
-
Monitoring at Elevated Temperatures: If the reaction is still sluggish at room temperature, gently heat the mixture in increments of 10-20°C. Continue to monitor the reaction at each new temperature.
-
Quenching the Reaction: Once the starting material is consumed or the desired product formation has maximized, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Work-up and Purification: Proceed with a standard aqueous work-up, extraction with an organic solvent, drying, and purification of the crude product by column chromatography.
By systematically evaluating different temperatures, you can identify the optimal conditions for your specific substrate.
IV. Visualizations
Diagram 1: Decision-Making Workflow for Temperature Optimization
Caption: A workflow for optimizing reaction temperature.
Diagram 2: Kinetic vs. Thermodynamic Control in Indole Bromination
Caption: Temperature influences kinetic vs. thermodynamic products.
V. References
-
MDPI. (2022). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Wiley Online Library. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
ResearchGate. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved from [Link]
-
ARKIVOC. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
Bridgewater State University Virtual Commons. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
-
MDPI. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Retrieved from [Link]
-
ResearchGate. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]
-
MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Henry Rzepa's Blog. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
-
RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
ResearchGate. (2010). Construction of the indole nucleus through C-H functionalization reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Retrieved from [Link]
-
Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
YouTube. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the direct bromination of indoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.org [mdpi.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Assignment of 2-Bromo-1-(phenylsulphonyl)-1H-indole
For Immediate Release
A Deep Dive into the Structural Elucidation of a Key Synthetic Intermediate
Researchers, scientists, and professionals in drug development often encounter the critical step of structural verification for novel or key intermediate compounds. Among these, 2-Bromo-1-(phenylsulphonyl)-1H-indole stands as a versatile building block in medicinal chemistry. However, a comprehensive and readily available assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is notably absent in publicly accessible literature. This guide, therefore, serves as a crucial resource, providing a detailed, predicted NMR assignment based on comparative analysis of structurally related compounds and foundational NMR principles. Furthermore, it outlines a robust experimental protocol for researchers to independently verify these assignments.
The Structural Significance and Spectroscopic Challenge
The indole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The introduction of a phenylsulfonyl protecting group on the indole nitrogen enhances its stability and modulates its reactivity, while the bromine atom at the C2-position provides a handle for further synthetic transformations. Accurate and unambiguous NMR assignment is paramount for confirming the successful synthesis of this intermediate and for tracking its conversion in subsequent reactions. The absence of a definitive literature precedent necessitates a predictive approach grounded in established spectroscopic trends.
Predicted ¹H and ¹³C NMR Assignments
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of NMR data for analogous compounds, including various substituted 1-(phenylsulfonyl)indoles. The rationale behind these assignments is discussed in the subsequent section.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 6.6 - 6.8 | s | - |
| H-4 | ~ 7.5 - 7.7 | d | ~ 8.0 |
| H-5 | ~ 7.2 - 7.4 | t | ~ 7.5 |
| H-6 | ~ 7.3 - 7.5 | t | ~ 7.5 |
| H-7 | ~ 8.1 - 8.3 | d | ~ 8.0 |
| H-2', H-6' | ~ 7.9 - 8.1 | d | ~ 7.5 |
| H-3', H-5' | ~ 7.4 - 7.6 | t | ~ 7.5 |
| H-4' | ~ 7.5 - 7.7 | t | ~ 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 115 - 118 |
| C-3 | ~ 110 - 113 |
| C-3a | ~ 130 - 133 |
| C-4 | ~ 121 - 124 |
| C-5 | ~ 124 - 127 |
| C-6 | ~ 123 - 126 |
| C-7 | ~ 113 - 116 |
| C-7a | ~ 135 - 138 |
| C-1' | ~ 138 - 141 |
| C-2', C-6' | ~ 126 - 129 |
| C-3', C-5' | ~ 129 - 132 |
| C-4' | ~ 133 - 136 |
Rationale for Predicted Assignments: A Comparative Analysis
The predicted chemical shifts are based on the established electronic effects of the phenylsulfonyl and bromo substituents on the indole ring.
-
Indole Ring Protons (H-3 to H-7): The phenylsulfonyl group is strongly electron-withdrawing, which generally leads to a downfield shift of all indole protons compared to unsubstituted indole. The bromine at C-2 further influences the electronic environment. The H-3 proton is expected to be a singlet and appear in the aromatic region. The protons of the benzo-fused ring (H-4 to H-7) will exhibit characteristic doublet and triplet splitting patterns.
-
Phenylsulfonyl Group Protons (H-2' to H-6'): The protons on the phenylsulfonyl ring will appear as a set of multiplets in the aromatic region, with the ortho-protons (H-2', H-6') typically being the most downfield due to the proximity to the sulfonyl group.
-
Indole Ring Carbons (C-2 to C-7a): The electron-withdrawing nature of the phenylsulfonyl group will deshield the carbon atoms of the indole ring. The C-2, being directly attached to the bromine atom, will experience a significant upfield shift due to the "heavy atom effect," while also being influenced by the electronegativity of the bromine. The other indole carbons will have chemical shifts consistent with a substituted indole system.
-
Phenylsulfonyl Group Carbons (C-1' to C-4'): The carbons of the phenylsulfonyl group will show typical chemical shifts for a monosubstituted benzene ring, with the ipso-carbon (C-1') being the most downfield.
This predictive assignment provides a strong starting point for the analysis of experimentally obtained spectra.
Experimental Protocol for NMR Data Acquisition and Confirmation
To obtain definitive NMR data for this compound, the following detailed experimental protocol is recommended.
1. Sample Preparation:
- Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Filter the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Shim the magnetic field to obtain optimal resolution.
3. ¹H NMR Experiment:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
- Spectral width: ~16 ppm
- Number of scans: 16-32
- Relaxation delay: 2 seconds
- Pulse angle: 30-45 degrees
4. ¹³C NMR Experiment:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
- Spectral width: ~220 ppm
- Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation delay: 2-5 seconds
- Pulse program with proton decoupling (e.g., zgpg30)
5. 2D NMR Experiments for Unambiguous Assignment:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the indole and phenylsulfonyl aromatic systems.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule.
The following diagram illustrates the experimental workflow for complete NMR assignment.
Caption: Experimental workflow for the complete ¹H and ¹³C NMR assignment.
Conclusion and Future Outlook
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR assignment for this compound, a compound of significant interest in synthetic and medicinal chemistry. By leveraging data from structurally similar molecules and outlining a detailed experimental protocol, this document empowers researchers to confidently characterize this key intermediate. The application of 2D NMR techniques as described is essential for the unambiguous confirmation of the proposed assignments. It is anticipated that this guide will serve as a valuable resource for the scientific community, facilitating the synthesis and application of this and related compounds in the development of new therapeutic agents.
References
Due to the absence of a direct publication detailing the complete NMR assignment for this compound, this guide has been constructed based on fundamental principles of NMR spectroscopy and comparative data from related structures found in the chemical literature. Researchers are encouraged to consult standard NMR textbooks and databases for foundational knowledge. For examples of NMR data for related phenylsulfonyl indole structures, the following types of resources may be consulted:
- Scientific Databases: Reaxys, SciFinder, and other chemical databases that aggregate spectroscopic data
- Journal Articles: Publications detailing the synthesis of substituted indoles and phenylsulfonylindoles often include characterization data in their experimental sections or supporting information. A targeted search for these compound classes in organic chemistry journals is recommended.
A Senior Application Scientist's Guide to Alternative Reagents for the 2-Bromination of Indoles
Introduction: The Significance of 2-Bromoindoles and the Quest for Regioselectivity
The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents. The functionalization of this privileged scaffold is therefore of paramount importance in medicinal chemistry and drug development. Specifically, 2-bromoindoles serve as versatile synthetic intermediates, enabling the introduction of a wide array of substituents at the C2 position through various cross-coupling reactions. However, the inherent electronic properties of the indole ring present a significant regioselectivity challenge. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, often leading to the undesired 3-bromoindole isomer as the major product.[1]
This guide provides a comprehensive comparison of alternative reagents and methodologies for achieving the regioselective 2-bromination of indoles. We will delve into the mechanistic nuances of each approach, providing field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Challenge of C2 vs. C3 Bromination: A Mechanistic Overview
The preferential bromination of indoles at the C3 position is a well-established phenomenon.[2] This is attributed to the higher electron density at C3, leading to a more stable cationic intermediate upon electrophilic attack. The general mechanism for electrophilic bromination of indole involves the formation of a bromonium ion intermediate, which is then attacked by the electron-rich indole ring.
To achieve C2-selectivity, strategies must be employed to either sterically hinder the C3 position or electronically disfavor electrophilic attack at this site. As we will explore, the use of specific N-protecting groups on the indole nitrogen is a key strategy to modulate the electronic properties of the ring and steer the bromination towards the desired C2 position.[3]
Comparison of Alternative Brominating Reagents
The choice of brominating reagent is critical in controlling the regioselectivity of indole bromination. While traditional methods often employ harsh reagents like elemental bromine, which typically yield complex product mixtures, several alternative reagents offer milder conditions and improved selectivity.
N-Bromosuccinimide (NBS): A Versatile but Often C3-Selective Reagent
N-Bromosuccinimide (NBS) is a widely used and convenient source of electrophilic bromine.[4] However, in the context of indole bromination, its regioselectivity is highly dependent on the reaction conditions and the nature of the indole substrate. For unprotected or simple N-alkyl indoles, NBS generally favors bromination at the C3 position.
Achieving C2-Selectivity with NBS:
The key to unlocking C2-selectivity with NBS lies in the strategic use of N-protecting groups. Electron-withdrawing groups on the indole nitrogen decrease the nucleophilicity of the C3 position, thereby promoting electrophilic attack at C2.[3][5]
Experimental Insights:
Studies have shown that N-acyl or N-sulfonyl protected indoles can undergo regioselective bromination at the C2 position with NBS. For instance, the bromination of N-protected 3-methylindoles with NBS can be directed to either the C2 position or the C3-methyl group depending on the reaction conditions and the N-protecting group.[5]
Proposed Mechanism for C2-Bromination with NBS on N-Protected Indoles:
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A Milder Alternative
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent that is often considered a milder alternative to NBS. It is a stable, crystalline solid that is easy to handle. Similar to NBS, the regioselectivity of DBDMH in indole bromination is influenced by the presence of an N-protecting group.
Experimental Protocol for 3-Bromination of 2H-Indazoles (as an analogous system):
While specific protocols for the 2-bromination of indoles with DBDMH are less commonly detailed in comparative studies, its application in the bromination of related heterocycles like indazoles provides valuable insights. For instance, ultrasound-assisted bromination of indazoles at the C3 position has been achieved using DBDMH.[6]
Advantages of DBDMH:
-
Milder reaction conditions compared to Br2.
-
Solid, easy-to-handle reagent.
Pyridinium Tribromide (Py·Br3): A Solid Bromine Carrier
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safe source of bromine.[7][8] It is less volatile and corrosive than liquid bromine, making it a more user-friendly reagent. In solution, it exists in equilibrium with bromine and pyridinium bromide.[9]
Application in Bromination:
Pyridinium tribromide is an effective brominating agent for a variety of organic compounds, including electron-rich heterocycles.[7] While its application for the specific regioselective 2-bromination of indoles is not as extensively documented in comparative guides, its general reactivity profile suggests it would follow similar regioselectivity patterns to other electrophilic bromine sources, with N-protection being key for C2-directing effects.
Copper-Catalyzed Bromination: A Transition-Metal-Mediated Approach
Copper-catalyzed methods offer a distinct mechanistic pathway for the functionalization of indoles. These reactions often proceed via different intermediates compared to traditional electrophilic substitution, potentially offering alternative regioselectivities. While copper-catalyzed C-H bromination has been explored for distal C(sp3)-H bonds, its application for the direct C2-bromination of the indole ring is an area of ongoing research.[10][11]
Mechanistic Considerations:
Copper-catalyzed halogenation reactions can involve various copper oxidation states and may proceed through radical or organometallic intermediates. The specific ligand environment around the copper center plays a crucial role in determining the reactivity and selectivity of the transformation.[12]
Electrochemical Bromination: A Green and Controllable Method
Electrochemical methods provide a sustainable and highly controllable approach to halogenation.[13] By tuning the electrochemical potential, the generation of the active brominating species can be precisely controlled, potentially leading to improved selectivity.
Mechanism of Electrochemical Bromination:
In a typical electrochemical setup, a bromide salt (e.g., MgBr2) is used as a redox mediator.[14] The bromide ions are oxidized at the anode to generate an electrophilic bromine species, which then reacts with the indole substrate. This method avoids the use of stoichiometric chemical oxidants, making it an environmentally friendly alternative.[13][14]
Experimental Example:
Electrochemical dearomative dihydroxylation and bromocyclization of indoles have been successfully demonstrated using MgBr2 as a mediator, showcasing the potential of this technique for indole functionalization.[14]
Comparative Performance Analysis
| Reagent/Method | Typical Conditions | C2/C3 Selectivity | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | N-Acyl/Sulfonyl Indole, various organic solvents | C2-selective with N-protection | Readily available, well-studied | Often requires N-protection for C2 selectivity, can lead to side products |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Organic solvents, often with a base | Similar to NBS, dependent on N-protection | Milder than NBS, solid reagent | Less documented for C2-selective indole bromination |
| Pyridinium Tribromide (Py·Br3) | Various organic solvents | Likely dependent on N-protection | Solid, stable, and safer than Br2 | Fewer specific examples for C2-selective indole bromination |
| Copper-Catalyzed Bromination | Cu(I) or Cu(II) salt, ligand, oxidant | Potentially tunable with ligand design | Novel reactivity, potential for different selectivity | Mechanistically complex, requires catalyst optimization |
| Electrochemical Bromination | Undivided cell, constant current, bromide salt | Can be controlled by reaction parameters | Green, avoids stoichiometric oxidants, high control | Requires specialized equipment |
Experimental Protocols
General Procedure for C2-Bromination of N-Protected Indoles with NBS:
This protocol is a generalized representation based on common practices for achieving C2-bromination.
-
Dissolution: Dissolve the N-protected indole (1.0 equiv) in a suitable aprotic solvent (e.g., CHCl3, CH2Cl2, or MeCN) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.0-1.2 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., CH2Cl2 or EtOAc).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The regioselective 2-bromination of indoles remains a pivotal transformation in organic synthesis. While traditional reagents like NBS can be effectively steered towards C2-selectivity through the use of N-protecting groups, a range of alternative reagents and methodologies are emerging with distinct advantages. Milder reagents like DBDMH and Pyridinium Tribromide offer improved handling and safety profiles. In parallel, transition-metal-catalyzed and electrochemical approaches are opening new avenues for achieving this challenging transformation with potentially novel selectivities and improved sustainability.
Future research will likely focus on the development of more efficient and selective catalytic systems for the C2-bromination of a broader range of indole substrates, including unprotected indoles. The continued exploration of electrochemical methods also holds great promise for developing highly controlled and environmentally benign synthetic protocols. By understanding the mechanistic principles and the comparative performance of these alternative reagents, researchers can better navigate the complexities of indole functionalization and accelerate the discovery of new chemical entities.
References
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PubMed. (n.d.). Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles. Retrieved from [Link]
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ACS Publications. (2023, February 23). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. Retrieved from [Link]
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ChemRxiv. (n.d.). MgBr2-Mediated Electrochemical Dearomative Dihydroxylations, Hydroxycyclizations and Bromocyclizations of Indoles.. Retrieved from [Link]
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MDPI. (2023, April 10). Regioselective Reaction of 2-Indolylmethanols with Enamides. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of pyridinium tribromide. Retrieved from [Link]
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PubMed. (2021, October 13). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Retrieved from [Link]
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Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective synthesis of 2,3′-biindoles mediated by an NBS-induced homo-coupling of indoles | Request PDF. Retrieved from [Link]
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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YouTube. (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
